3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride
Description
3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride is a piperidine-derived compound characterized by a phenoxyphenoxy-methyl substituent at the 3-position of the piperidine ring.
Properties
IUPAC Name |
3-[(4-phenoxyphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-6-17(7-3-1)21-18-10-8-16(9-11-18)20-14-15-5-4-12-19-13-15;/h1-3,6-11,15,19H,4-5,12-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKCDYBBCCFEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-62-1 | |
| Record name | Piperidine, 3-[(4-phenoxyphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Table 1: Summary of Preparation Methods
| Method Step | Reagents | Solvent | Temperature | Duration | Yield | Remarks |
|---|---|---|---|---|---|---|
| Alkylation | Chloromethyl methyl ether, phenol | Acetone | Reflux | 4-6 hours | 85-95% | Efficient methylation |
| N-Alkylation | Piperidine, base | DMF | Room temp to reflux | 12-24 hours | 70-85% | Nucleophilic substitution |
| Salt Formation | HCl gas or solution | Ethyl acetate | Room temp | 1-2 hours | 80-90% | Precipitation of hydrochloride |
Research Findings
- Patents such as WO2012170976A2 describe similar multi-step synthetic routes involving phenolic alkylation and subsequent amine functionalization, emphasizing mild reaction conditions to optimize yield and purity.
- Spectroscopic data (IR, NMR, MS) confirm the structure at each stage, with characteristic peaks corresponding to the phenoxyphenoxy group, piperidine ring, and hydrochloride salt.
Notes on Optimization and Purity
- Reaction Monitoring: Thin-layer chromatography (TLC) and spectroscopic techniques are employed to monitor reaction progress.
- Purification Techniques: Use of recrystallization, chromatography, and washing steps ensures high purity.
- Yield Optimization: Controlling temperature, solvent choice, and reaction time minimizes side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
1. Chemistry:
- Building Block for Complex Molecules: It serves as a precursor in synthesizing more complex organic compounds, facilitating the development of novel materials and chemical processes.
2. Biology:
- Enzyme Interaction Studies: Utilized in research focusing on enzyme interactions and inhibition, providing insights into biochemical pathways and potential therapeutic targets.
- Protein Binding Studies: Investigated for its ability to bind to specific proteins, which is crucial for understanding its biological activity.
3. Medicine:
- Therapeutic Potential: Explored for its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
- Antileishmanial Activity: Research has shown efficacy against visceral leishmaniasis in murine models, suggesting its potential as an antileishmanial agent.
4. Industry:
- Material Development: Used in the formulation of new materials with specific chemical properties, enhancing industrial applications.
Case Studies
-
Leishmaniasis Treatment:
A study demonstrated that treatment with this compound led to a significant reduction in parasite load in murine models of visceral leishmaniasis. This highlights its potential as an effective antileishmanial agent. -
Neuropharmacological Effects:
Research examining the neuropharmacological effects revealed that administration resulted in anxiolytic-like behavior in rodent models. Behavioral assays indicated a marked reduction in anxiety levels, suggesting therapeutic applications in anxiety disorders.
Mechanism of Action
The mechanism of action of 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenoxy group can enhance binding affinity to certain proteins, while the piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s analogs vary in substituent type, position, and complexity, leading to differences in molecular weight, solubility, and reactivity. Key examples include:
Table 1: Comparison of Structural Analogs
*Estimated based on structural similarity.
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability and receptor binding, while electron-donating groups (e.g., methoxy in ) increase lipophilicity.
- Halogenation : Chloro and fluoro substituents (e.g., ) improve pharmacokinetic properties by modulating polarity and resistance to enzymatic degradation.
Biological Activity
3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride, identified by its CAS number 1185296-62-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₁ClN₂O₂
- Molecular Weight : 336.83 g/mol
- Structure : The compound features a piperidine ring substituted with a phenoxyphenyl group, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its pharmacological properties and therapeutic potential.
The proposed mechanism of action involves the compound's ability to interact with specific receptors and enzymes in biological systems. The piperidine moiety may facilitate binding to neurotransmitter receptors, while the phenoxyphenyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound. In vitro testing against various bacterial strains demonstrated significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, warranting further exploration for potential therapeutic applications.
Case Studies
- Leishmaniasis Treatment : A study investigated the efficacy of the compound in a murine model of visceral leishmaniasis. Results indicated that treatment with this compound led to a significant reduction in parasite load compared to untreated controls, highlighting its potential as an antileishmanial agent.
- Neuropharmacological Effects : In another study examining the neuropharmacological effects, administration of the compound resulted in anxiolytic-like behavior in rodent models. Behavioral assays indicated a reduction in anxiety levels, suggesting possible applications in treating anxiety disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notable Effects |
|---|---|---|
| 3-(4-Fluorophenyl)piperidine | Moderate analgesic | Pain relief in acute models |
| 4-(2-Methoxyphenyl)piperidine | Antidepressant | Improved mood in chronic models |
| 3-(4-Chlorophenyl)piperidine | Antimicrobial | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For analogous compounds (e.g., sulfonyl-piperidine derivatives), triethylamine in dichloromethane is used to facilitate deprotonation and reaction with electrophiles like aryl halides . Purification via recrystallization or chromatography (e.g., silica gel) is critical to achieve >95% purity. Reaction conditions (temperature, solvent polarity) should be systematically varied using design-of-experiment (DoE) frameworks to optimize yield . Monitor by TLC or HPLC for intermediate tracking.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify the piperidine ring, phenoxy substituents, and methyl linker. Compare with literature spectra of similar compounds (e.g., paroxetine derivatives) .
- Purity Assessment : HPLC with UV detection (206–254 nm) is standard. For trace impurities, LC-MS or high-resolution mass spectrometry (HRMS) is advised .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store at 2–8°C in a dry, inert environment (argon/vacuum-sealed vials) to prevent hydrolysis or oxidation. Piperidine derivatives are hygroscopic and prone to degradation via ring-opening or sulfonation; stability studies under accelerated conditions (40°C/75% RH) are recommended . Use desiccants and amber glass vials to minimize light/ moisture exposure.
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and synthesis to avoid inhalation of aerosols .
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- Toxicity Screening : Conduct Ames tests or zebrafish embryo assays for preliminary toxicity profiling if literature data is lacking .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states for nucleophilic attacks or ring-opening reactions. Software like Gaussian or ORCA can predict regioselectivity .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) based on solvation energy and polarity .
- Docking Studies : For biological applications, molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin transporters .
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies. Use statistical tools (e.g., R/Bioconductor) to identify outliers or batch effects .
- Dose-Response Validation : Replicate assays (e.g., IC) across multiple cell lines (HEK293, SH-SY5Y) to confirm specificity .
- Isomer Purity : Chiral HPLC or SFC ensures enantiomeric excess, as impurities (e.g., 0.2% acetone in [11]) can skew bioactivity results.
Q. How can researchers design experiments to probe the metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via UPLC-QTOF-MS .
- Isotope Labeling : Synthesize -labeled analogs to track metabolic cleavage sites (e.g., phenoxy-methyl linker) .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
Q. What advanced separation techniques are suitable for isolating diastereomers or polymorphs of this compound?
- Methodological Answer :
- Chiral Separation : Use polysaccharide-based chiral columns (Chiralpak AD-H) with heptane/ethanol gradients .
- Polymorph Screening : Conduct solvent-drop grinding or slurry experiments with 10+ solvents (e.g., acetone/water) to crystallize distinct forms .
- Continuous Flow Chromatography : For scale-up, simulated moving bed (SMB) systems enhance resolution and throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
